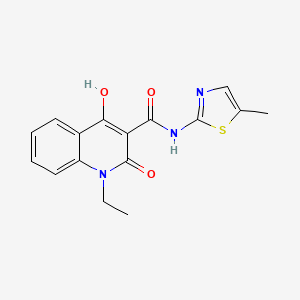![molecular formula C12H12Cl3FN4O4S B11998325 2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)
2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a synthetic organic compound characterized by its complex structure, which includes fluorine, chlorine, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps:
Formation of the Thiourea Derivative: The initial step involves the reaction of 4-methoxy-3-nitroaniline with thiophosgene to form the corresponding thiourea derivative.
Introduction of the Trichloroethyl Group: The thiourea derivative is then reacted with 2,2,2-trichloroethyl isocyanate under controlled conditions to introduce the trichloroethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate to introduce additional functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Amino Derivative: Formed through the reduction of the nitro group.
Oxidized Derivatives: Various oxidized products depending on the oxidizing agent and conditions.
Substituted Derivatives: Products formed by replacing the fluorine atom with other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The presence of the nitro and thiourea groups allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is investigated for its potential as a therapeutic agent. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to harsh conditions.
Wirkmechanismus
The mechanism of action of 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The thiourea group can form hydrogen bonds with biological macromolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE: Similar structure but with a benzamide group instead of an acetamide group.
2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-F-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the fluorine, nitro, and thiourea groups provides unique reactivity and interaction profiles, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H12Cl3FN4O4S |
|---|---|
Molekulargewicht |
433.7 g/mol |
IUPAC-Name |
2-fluoro-N-[2,2,2-trichloro-1-[(4-methoxy-3-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H12Cl3FN4O4S/c1-24-8-3-2-6(4-7(8)20(22)23)17-11(25)19-10(12(13,14)15)18-9(21)5-16/h2-4,10H,5H2,1H3,(H,18,21)(H2,17,19,25) |
InChI-Schlüssel |
NCQGEXDYMKDBKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)
![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11998270.png)

![N'-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11998292.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11998297.png)
![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)
![2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11998311.png)



